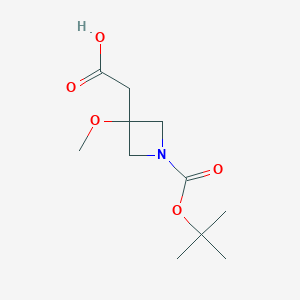![molecular formula C12H17Cl2N3S B1446322 4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride CAS No. 1955532-05-4](/img/structure/B1446322.png)
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride
Vue d'ensemble
Description
“4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is a chemical compound . It has been studied as a corrosion inhibitor for mild steel in hydrochloric acid solutions . The compound has been found to be an effective corrosion inhibitor, with the maximum inhibition efficiency reaching 96.06% at a 0.2 mM concentration .
Chemical Reactions Analysis
The compound acts as a corrosion inhibitor for mild steel in hydrochloric acid solutions . It exhibits both physisorption and chemisorption . The compound acts as a mixed inhibitor .Applications De Recherche Scientifique
Corrosion Inhibition in Industrial Processes
4-(Pyridin-4-yl)thiazol-2-amine: , a related compound, has been studied for its effectiveness as a non-toxic corrosion inhibitor for mild steel in hydrochloric acid solutions . This suggests that the dihydrochloride salt could also serve as an eco-friendly option to prevent corrosion in industrial settings where mild steel is used, such as in metallurgy, machinery, power, and chemical industries. The compound’s ability to form a protective layer on metal surfaces through both physisorption and chemisorption makes it a valuable asset in prolonging the lifespan of industrial components.
Material Science and Surface Coating
The same properties that make this compound effective as a corrosion inhibitor also suggest its utility in material science, particularly in surface coating applications . Its potential to create a protective film on surfaces could be leveraged to enhance the durability and performance of materials exposed to corrosive environments.
Analytical Chemistry
In analytical chemistry, the compound’s structure, which includes a pyridine and thiazole moiety, could be of interest for developing novel analytical reagents . These heterocyclic compounds are known for their complexation properties, which could be useful in spectrophotometric or electrochemical analysis, especially in the detection of metal ions or organic substances.
Environmental Science
Considering its role as a corrosion inhibitor, the compound could be significant in environmental science research, particularly in studying the effects of corrosion on environmental pollution and the development of non-toxic alternatives to traditional inhibitors .
Mécanisme D'action
Target of Action
The primary target of “4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride” is mild steel . This compound acts as a corrosion inhibitor for mild steel in 1 M HCl solution .
Mode of Action
The compound interacts with its target, mild steel, by adhering to the steel surface. This adherence is achieved through both physisorption and chemisorption . The compound acts as a mixed inhibitor, meaning it reduces both the anodic and cathodic reactions that lead to corrosion .
Biochemical Pathways
The compound affects the corrosion process, a biochemical pathway that involves the oxidation of metal. By adhering to the steel surface, the compound forms a protective layer that prevents the steel from coming into contact with the corrosive medium .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, it can refer to the compound’s behavior in the corrosive environment. The compound exhibits excellent adsorption properties to metal surfaces, which is crucial for its role as a corrosion inhibitor .
Result of Action
The result of the compound’s action is the significant reduction of corrosion in mild steel. Experimental results showed that the compound is an effective corrosion inhibitor for mild steel in an acid medium, with the maximum inhibition efficiency reaching 96.06% at 0.2 mM concentration .
Action Environment
The compound’s action, efficacy, and stability are influenced by the corrosive environment, specifically the presence of 1 M HCl solution. The compound is particularly effective in this acidic environment .
Propriétés
IUPAC Name |
4-(4-pyridin-2-yl-1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S.2ClH/c13-7-3-1-6-12-15-11(9-16-12)10-5-2-4-8-14-10;;/h2,4-5,8-9H,1,3,6-7,13H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLJTOFNLGDFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)CCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,5,6,7-Tetrahydro-1-phenyl-3-(trifluoromethyl)pyrazolo-[4,3-c]-pyridine, hydrochloride](/img/structure/B1446247.png)







![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)

![tert-Butyl 3-hydroxy-4,5,6,8-tetrahydropyrazolo[3,4-c]azepine-7(1H)-carboxylate](/img/structure/B1446262.png)